molecular formula C21H18FN3O3S2 B2737689 N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851718-60-0

N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2737689
CAS No.: 851718-60-0
M. Wt: 443.51
InChI Key: QGSGXPUOLXLZAB-UHFFFAOYSA-N
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Description

N-{3-[5-(4-Fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a pyrazoline derivative featuring a methanesulfonamide group, a 4-fluorophenyl substituent, and a thiophene-2-carbonyl moiety. This compound’s unique structure combines sulfur-containing groups (methanesulfonamide and thiophene) with fluorinated aromatic systems, which may enhance metabolic stability and target binding .

Properties

IUPAC Name

N-[3-[3-(4-fluorophenyl)-2-(thiophene-2-carbonyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18FN3O3S2/c1-30(27,28)24-17-5-2-4-15(12-17)18-13-19(14-7-9-16(22)10-8-14)25(23-18)21(26)20-6-3-11-29-20/h2-12,19,24H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGSGXPUOLXLZAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18FN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide typically involves multi-step organic reactions. One common method includes the condensation of 4-fluorobenzaldehyde with thiophene-2-carboxylic acid under acidic conditions to form an intermediate. This intermediate is then reacted with hydrazine to form the dihydropyrazole ring. Finally, the methanesulfonamide group is introduced through a sulfonation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin(II) chloride (SnCl2).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors or light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group may interact with hydrophobic pockets in proteins, while the thiophene and dihydropyrazole rings can form hydrogen bonds or π-π interactions with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Pyrazoline Scaffold

The target compound shares a 4,5-dihydro-1H-pyrazole core with derivatives such as:

  • N-(4-{1-[(3-Chlorophenyl)sulfonyl]-5-(2-fluorophenyl)-4,5-dihydro-1H-pyrazol-3-yl}phenyl)ethanesulfonamide (): This analog replaces the thiophene-2-carbonyl group with a 3-chlorophenylsulfonyl moiety and uses ethanesulfonamide instead of methanesulfonamide.
  • 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Substitutes methanesulfonamide with a carbothioamide group and introduces a triazole ring.
Table 1: Structural Features of Key Analogs
Compound Pyrazoline Substituents Sulfur-Containing Groups Fluorinated Groups
Target Compound Thiophene-2-carbonyl, 4-fluorophenyl Methanesulfonamide 4-Fluorophenyl
N-(4-{1-[(3-Chlorophenyl)sulfonyl]-...} 3-Chlorophenylsulfonyl, 2-fluorophenyl Ethanesulfonamide 2-Fluorophenyl
5-(4-Fluorophenyl)-3-[5-methyl-... Triazole, carbothioamide Carbothioamide 4-Fluorophenyl

Key Observations :

  • The thiophene-2-carbonyl group in the target compound may confer enhanced π-stacking interactions compared to phenylsulfonyl or triazole groups .
  • Methanesulfonamide vs.
  • 4-Fluorophenyl vs. 2-fluorophenyl : The para-fluorine position may optimize electronic effects on aromatic rings, influencing solubility and target affinity .

Physicochemical Properties

Lipophilicity and Solubility

  • The thiophene-2-carbonyl group increases lipophilicity compared to phenylsulfonyl analogs (), which may enhance membrane permeability but reduce aqueous solubility.
  • Methanesulfonamide contributes polar sulfonyl and amide groups, balancing hydrophobicity from the fluorophenyl and thiophene moieties .

Crystallographic Data

  • Structural validation tools like SHELX () are critical for confirming the stereochemistry of pyrazoline derivatives. The target compound’s dihydropyrazole ring likely adopts a puckered conformation, as seen in analogs ().

Biological Activity

N-{3-[5-(4-fluorophenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

The compound features several key structural components:

  • Pyrazole Ring : Known for its diverse biological activities, the pyrazole moiety contributes to the compound's pharmacological properties.
  • Thiophene Ring : This heterocyclic structure enhances the compound's stability and reactivity.
  • Fluorophenyl Group : The presence of fluorine is often associated with increased lipophilicity and bioactivity.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in inflammatory pathways, similar to other pyrazole derivatives known for anti-inflammatory effects.
  • Receptor Modulation : It may interact with various receptors, influencing cellular signaling pathways that lead to therapeutic effects.

Anti-inflammatory Properties

Research indicates that pyrazole derivatives exhibit significant anti-inflammatory effects. For instance, compounds structurally similar to this compound have shown promising results in inhibiting cyclooxygenase (COX) enzymes, which are critical in the inflammatory response.

CompoundIC50 (μM)Reference
This compoundTBD
Standard (Diclofenac)54.65

Antioxidant Activity

Molecular docking studies suggest that this compound may possess antioxidant properties. The presence of electron-rich groups in its structure allows it to scavenge free radicals effectively.

Anticancer Potential

Preliminary studies have indicated that pyrazole derivatives can exhibit anticancer activities by inducing apoptosis in cancer cells. The specific pathways involved are still under investigation but may include modulation of cell cycle regulators.

Case Studies and Research Findings

  • In Vivo Studies : Animal models treated with similar pyrazole compounds demonstrated reduced inflammation and pain response compared to control groups. These findings support the hypothesis that this compound could have therapeutic applications in inflammatory diseases.
  • Structure Activity Relationship (SAR) : A series of analogs were synthesized to evaluate how variations in the fluorophenyl and thiophene groups affect biological activity. Results indicated that modifications leading to increased lipophilicity generally enhanced anti-inflammatory activity.

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